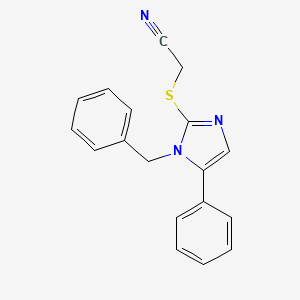

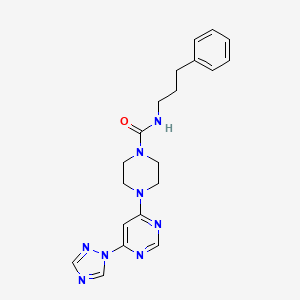

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones, where 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole can act as a precursor or intermediate.

Development of Multicomponent Reactions

This compound is used in multicomponent reactions to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which have applications in treating conditions like insomnia and brain function disorders . The reactions involve the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, showcasing the versatility of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole in complex chemical syntheses.

Photophysical Studies

The related structural analogs of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole exhibit intriguing photophysical behaviors, such as excitation-dependent fluorescence and phosphorescence . These properties are crucial for developing new organic materials for practical applications like sensors and organic light-emitting diodes (OLEDs).

Catalysis in Organic Synthesis

The compound serves as a catalyst in the oxidation of Csp3-H bonds to synthesize aromatic ketones, particularly pyridin-2-yl-methanones . These ketones are important pharmaceutical intermediates, and the catalytic role of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole derivatives highlights its importance in facilitating efficient and environmentally friendly chemical transformations.

Cancer Therapy

Derivatives of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole are being explored for their potential in cancer therapy, particularly as inhibitors of the FGFR signaling pathway . This pathway’s abnormal activation is implicated in various tumors, and targeting it represents a promising strategy for developing new anticancer drugs.

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of drugs like Lansoprazole and its related compounds . These drugs are proton pump inhibitors used to treat acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFGBWGHRDUSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

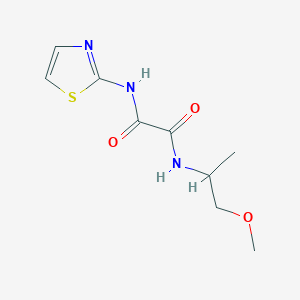

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)